(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol
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Overview
Description
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol is a chemical compound with the molecular formula C13H9IN2O It features a benzo[d]oxazole ring system substituted with a 3-iodophenyl group and a methanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the 3-iodophenyl group. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions to form the benzo[d]oxazole core. The iodination of the phenyl ring can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- **2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol
- **2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol
- **2-(3-Methylphenyl)benzo[d]oxazol-5-yl)methanol
Uniqueness
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol is unique due to the presence of the iodine atom, which can be used as a handle for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and drugs .
Properties
Molecular Formula |
C14H10INO2 |
---|---|
Molecular Weight |
351.14 g/mol |
IUPAC Name |
[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C14H10INO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-7,17H,8H2 |
InChI Key |
PSJQHYOODQUILI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)CO |
Origin of Product |
United States |
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